N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetamido-5-sulfonamidoindane typically involves the following steps:
Starting Materials: The synthesis begins with indane derivatives and sulfonamide precursors.
Acetylation: The indane derivative undergoes acetylation to introduce the acetamido group.
Sulfonamidation: The acetylated indane is then reacted with sulfonamide to form the final product.
Industrial Production Methods
Industrial production methods for 1-acetamido-5-sulfonamidoindane are not well-documented in the literature. general principles of organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-acetamido-5-sulfonamidoindane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
1-acetamido-5-sulfonamidoindane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
1-acetamido-5-sulfonamidoindane exerts its effects primarily by inhibiting carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, which is crucial for pH regulation and other physiological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexylamido-5-sulfonamidoindane: Similar structure but with a cyclohexyl group instead of an acetamido group.
1-pentafluorophenylamido-5-sulfonamidoindane: Contains a pentafluorophenyl group, offering different chemical properties.
1-valproylamido-5-sulfonamidoindane: Features a valproyl group, which may influence its biological activity.
Uniqueness
1-acetamido-5-sulfonamidoindane is unique due to its specific acetamido and sulfonamido groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H14N2O3S/c1-7(14)13-11-5-2-8-6-9(17(12,15)16)3-4-10(8)11/h3-4,6,11H,2,5H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
RUUYVLNZHGCPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C1C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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